Perakine falls under the category of indole alkaloids, which are characterized by their structural framework that includes a bicyclic indole structure. This classification is significant as it provides insights into the compound's potential biological activities and mechanisms of action.
The synthesis of Perakine can be approached through both natural extraction and synthetic methodologies. The natural extraction involves isolating the compound from Alstonia scholaris using solvent extraction techniques. Common solvents include ethanol or methanol, followed by purification processes such as chromatography.
Technical Details:
Synthetic routes have also been explored, although they are less common due to the complexity of replicating the natural structure.
Perakine's molecular formula is with a molecular weight of approximately 275.38 g/mol. The compound features a complex indole structure that contributes to its biological activity.
Perakine exhibits various chemical reactions typical of indole alkaloids, including electrophilic aromatic substitution reactions due to its electron-rich aromatic system.
Technical Details:
The mechanism of action of Perakine is primarily linked to its interaction with neurotransmitter systems and inflammatory pathways. Research suggests that it may modulate serotonin receptors and inhibit pro-inflammatory cytokines.
Perakine is typically a white to pale yellow crystalline solid with moderate solubility in organic solvents like ethanol but limited solubility in water.
Perakine has been studied for various applications in medicine and pharmacology:
Research continues to uncover additional therapeutic potentials of Perakine, making it a compound of interest in drug development and natural product chemistry.
The investigation of indole alkaloids began in earnest during the early 20th century, driven by ethnopharmacological knowledge of plants like Rauvolfia serpentina (Indian Snakeroot), which had been used for centuries in Ayurvedic medicine for treating hypertension, anxiety, and snakebites [2] [7]. Reserpine, isolated from R. serpentina in 1952, emerged as the first clinically significant antihypertensive alkaloid, catalyzing global interest in the Apocynaceae family [3] [7]. This era also witnessed the identification of ajmaline (1931), an antiarrhythmic agent, and serpentine (1933), highlighting Rauvolfia as a prolific source of bioactive MIAs [6] [7].
Perakine was identified in the mid-20th century during systematic phytochemical screenings of Rauvolfia species. Its structural elucidation revealed a unique rearrangement distinguishing it from classical ajmaline-type alkaloids: the absence of a 1-methyl group, unsaturation at N1-C2, and a formyl group at C20 [5] [10]. This discovery underscored the enzymatic versatility in MIA biosynthesis and positioned Perakine as a pivotal branch-point intermediate in the ajmaline pathway [1] [6].
Table 1: Key Chronology of Indole Alkaloid Discoveries in Rauvolfia
| Year | Alkaloid | Species | Significance |
|---|---|---|---|
| 1931 | Ajmaline | R. serpentina | First antiarrhythmic MIA identified |
| 1952 | Reserpine | R. serpentina | Revolutionized hypertension treatment |
| 1955 | Serpentine | R. serpentina | Early characterized fluorescent alkaloid |
| ~1960 | Perakine | R. serpentina | Revealed novel structural features in ajmaline pathway |
The genus Rauvolfia (Apocynaceae) comprises approximately 74 accepted species distributed across tropical Asia, Africa, and the Americas [3] [5]. Phytochemical analyses reveal that Perakine exhibits species-specific distribution patterns, serving as a chemotaxonomic marker for identifying evolutionary lineages within the genus. It is most abundantly documented in:
Notably, Perakine is absent in phylogenetically distant species like Rauvolfia ligustrina and Rauvolfia verticillata, which instead accumulate predominantly corynanthe-type or heteroyohimbine alkaloids [5]. This distribution correlates with the expression of specific biosynthetic enzymes, such as Perakine reductase (PR), which is functionally active in R. serpentina but pseudogenized or absent in non-Perakine-producing species [1] [6].
Table 2: Distribution of Select Alkaloids Across Rauvolfia Species
| Species | Perakine | Ajmaline | Reserpine | Dominant Alkaloid Types |
|---|---|---|---|---|
| R. serpentina | High | High | High | Ajmaline, Sarpagan |
| R. vomitoria | Trace | Low | High | Yohimbine, Corynanthe |
| R. tetraphylla | Moderate | Moderate | Low | Sarpagan, Iboga |
| R. caffra | Absent | Absent | Low | Corynanthe, Aspidosperma |
Perakine occupies a critical junction in the ajmaline pathway, bridging early universal MIA precursors to late-stage Rauvolfia-specific metabolites. The biosynthetic sequence involves:
Perakine reductase (PR, AKR13D1) then catalyzes the NADPH-dependent reduction of Perakine’s aldehyde group to form raucaffrinoline, a direct precursor to ajmaline [1]. Structural studies reveal PR’s unique α8/β6 barrel fold and cooperative kinetics (Km = 18 μM for Perakine), where NADPH binding induces a 24 Å conformational shift to accommodate bulky substrates [1]. This plasticity enables PR to process structurally diverse aldehydes, explaining R. serpentina’s capacity for alkaloid diversification [1].
Table 3: Key Enzymes in Perakine Biosynthesis and Metabolism
| Enzyme | Gene | Reaction | Km (μM) | Fold Type |
|---|---|---|---|---|
| Vinorine hydroxylase | VH | Hydroxylates vinorine to vomilenine | 14 | Cytochrome P450 |
| Vomilenine reductase | VR | Reduces vomilenine to Perakine | 34 | Aldo-keto reductase |
| Perakine reductase | PR | Reduces Perakine to raucaffrinoline | 18 | α8/β6 barrel |
| 17-O-acetylnorajmaline esterase | AAE | Hydrolyzes acetyl group in ajmaline synthesis | N.R. | α/β Hydrolase |
The elucidation of Perakine’s biosynthetic position has enabled biotechnological advances. In 2024, complete de novo ajmaline biosynthesis was achieved in Saccharomyces cerevisiae by expressing Perakine-metabolizing enzymes (VR, PR, AAE) alongside upstream pathway genes [6]. This milestone highlights Perakine’s role as a tractable target for metabolic engineering of high-value MIAs.
Crystallographic analysis of Perakine reductase (PDB ID: 4PQX) reveals an unusual α8/β6 barrel conformation not observed in other aldo-keto reductases [1]. Upon NADPH binding, the C-terminus undergoes dramatic reorganization: two β-strands convert into an α-helix, expanding the active site by 24 Å to accommodate Perakine’s formyl group [1]. This substrate-induced fit, coupled with the catalytic tetrad (Tyr57, Asp52, Lys84, His126), ensures stereospecific reduction essential for ajmaline assembly [1].
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6